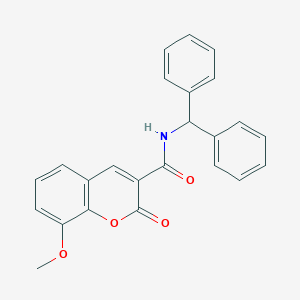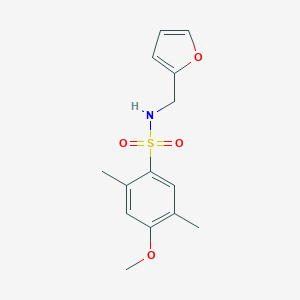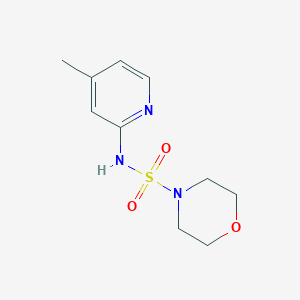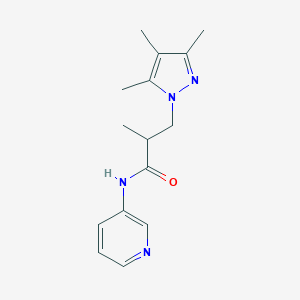![molecular formula C24H19N3O2 B279167 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide, also known as NAPPA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. NAPPA has been shown to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the prevention of beta-amyloid plaque accumulation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of HDAC, this compound has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and apoptosis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other molecules that may be present in a cell or tissue. One limitation of using this compound is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations of the molecule to achieve the desired effects.
未来方向
There are a number of potential future directions for research on N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic potential. Another area of interest is the study of the effects of this compound on other diseases and conditions, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for delivering this compound to specific tissues or cells may expand its potential therapeutic applications.
合成方法
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzophenone to form an amide intermediate. The final step involves the reaction of the amide intermediate with 3-pyridinemethylamine to form this compound.
科学研究应用
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the accumulation of beta-amyloid plaques in the brain.
属性
分子式 |
C24H19N3O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c28-23(20-12-11-18-7-1-2-8-19(18)14-20)27-22-10-4-3-9-21(22)24(29)26-16-17-6-5-13-25-15-17/h1-15H,16H2,(H,26,29)(H,27,28) |
InChI 键 |
CAOGXHSTKPSXJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)






![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)